4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

Physicochemical Profiling LogP Optimization Amide Coupling Strategy

4,5-Dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide (CAS 1190273-30-3; molecular weight 329.37 g/mol; formula C16H15N3O3S) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl-substituted benzamide class. It features a densely substituted benzamide core bearing 4,5-dimethoxy groups and an N-linked 1H-pyrrol-1-yl ring, coupled via an amide bond to a 2-aminothiazole moiety.

Molecular Formula C16H15N3O3S
Molecular Weight 329.4 g/mol
Cat. No. B14935701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide
Molecular FormulaC16H15N3O3S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)NC2=NC=CS2)N3C=CC=C3)OC
InChIInChI=1S/C16H15N3O3S/c1-21-13-9-11(15(20)18-16-17-5-8-23-16)12(10-14(13)22-2)19-6-3-4-7-19/h3-10H,1-2H3,(H,17,18,20)
InChIKeyANUBXABASCLQGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide: Core Identity and Procurement Context


4,5-Dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide (CAS 1190273-30-3; molecular weight 329.37 g/mol; formula C16H15N3O3S) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl-substituted benzamide class. It features a densely substituted benzamide core bearing 4,5-dimethoxy groups and an N-linked 1H-pyrrol-1-yl ring, coupled via an amide bond to a 2-aminothiazole moiety . Substituted phenylthiazolyl benzamide and pyrrolyl benzamide derivatives have been developed as lead antimycobacterial agents targeting the enoyl-ACP reductase (InhA) enzyme [1], while the broader 1,3-thiazol-2-yl benzamide chemotype has been claimed by Bayer AG for the treatment of neurogenic disorders [2].

Why Generic Substitution of 4,5-Dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide Fails


The biological activity of 1,3-thiazol-2-yl benzamides is exquisitely sensitive to the benzamide ring substitution pattern and the nature of the heterocyclic appendage. Subtle modifications—such as replacing the 4,5-dimethoxy motif with a monomethoxy group, shifting substituents to the 3,4-position, or swapping the N-pyrrolyl ring for a phenyl ring—profoundly alter target engagement and potency [1]. For instance, closely related compounds like N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide and N-(4-phenyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide [2] show markedly different enzyme inhibition profiles, affirming that even conservative structural changes cannot be assumed to preserve pharmacological function. This precludes simple generic substitution based on core scaffold similarity alone.

Quantitative Differentiation Evidence for 4,5-Dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide


Physicochemical Differentiation vs. Closest Structural Analog: 4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzoic Acid (CAS 55540-38-0)

The target compound shares its 4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzene core with 4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzoic acid (MW 247.25 g/mol) but differs by the amide-coupled 2-aminothiazole. This transformation from free carboxylic acid to the thiazol-2-yl benzamide increases the molecular weight by ~82 g/mol (to 329.37 g/mol) and is predicted to raise the computed LogP from approximately 2.1 to 3.66, based on the target compound's reported LogP of 3.66 . The ~1.5-log-unit increase in lipophilicity, combined with the addition of two hydrogen bond donors from the thiazole ring, constitutes a deliberate optimization of permeability–solubility balance relevant to central nervous system (CNS) target engagement [1]. The carboxylic acid precursor lacks the thiazole-mediated hydrogen bonding interactions critical for target binding in the InhA enzyme pocket [2].

Physicochemical Profiling LogP Optimization Amide Coupling Strategy

Antimycobacterial Activity: Class-Level Inference from the Pyrrolyl Benzamide InhA Inhibitor Series

A series of pyrrolyl benzamide derivatives structurally related to the target compound were evaluated for antimycobacterial activity against M. tuberculosis H37Rv. Thirteen compounds demonstrated good anti-TB activity with MIC values of 1.6 µg/mL, and five compounds exhibited direct InhA enzyme inhibition [1]. Although the target compound itself was not individually tested in this study, it belongs to the same pyrrolyl benzamide chemotype with the identical 1H-pyrrol-1-yl pharmacophore and benzamide core. Within this class, subtle alterations to the benzamide substitution pattern—such as the presence of methoxy groups or the identity of the thiazole N-substituent—are known to drastically modulate MIC and enzyme inhibition [1]. The target compound's unique 4,5-dimethoxy and thiazol-2-yl amide substitution places it at a specific, untested node in this SAR landscape, distinct from the N-phenylthiazol-2-yl analogs for which limited InhA inhibition was observed (25–35% inhibition at 0.005–0.05 mM) [2].

Antitubercular Drug Discovery InhA Inhibition Mycobacterium tuberculosis H37Rv

Patent Precedence for Neurogenic Disorder Applications: Cross-Study Comparable Evidence from the 1,3-Thiazol-2-yl Benzamide Family

Bayer AG holds multiple patent families (e.g., UA-120382-C2, WO2016091776A1, EP3793553A1) covering 1,3-thiazol-2-yl substituted benzamides for the treatment of neurogenic disorders and diseases associated with nerve fiber sensitization [1][2]. These patents describe compounds of general formula (I) that encompass the target compound's core structure. Mechanistically, these agents are reported to modulate ATP release from epithelial cells, which in turn activates the P2X3 receptor—a validated target in bladder dysfunction and neuropathic pain [2]. While the target compound is not explicitly disclosed as a biological exemplar in these patents, its structural conformance to the Markush formula establishes strong class membership and makes it a candidate for evaluation in P2X3-mediated phenotypic assays. By contrast, pyrrolyl-thiazole derivatives patented for cannabinoid CB1 receptor antagonism (US20040147572) feature a distinct substitution pattern optimized for metabolic rather than neurological targets [3].

Neurogenic Disorders Nerve Fiber Sensitization P2X3 Receptor

Comparative In Vitro Enzyme Inhibition Profile of Pyrrolyl-Thiazole Benzamide Analogs

The BRENDA enzyme database catalogs the inhibitory activity of several pyrrolyl-thiazole benzamide analogs against enoyl-ACP reductase (EC 1.3.1.9) from Mycobacterium tuberculosis [1]. These data provide a comparative benchmark for the target compound's potential activity. Specifically, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)benzamide shows only 25% inhibition at 0.05 mM and 35% inhibition at 0.005 mM, indicating weak to moderate potency [1]. In contrast, N-(2,6-dichlorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide achieves 31% inhibition at 0.05 mM [1]. The target compound differs from these comparators by possessing the 4,5-dimethoxy substitution on the benzamide ring—a feature absent in the BRENDA-listed analogs. The electron-donating methoxy groups are expected to modulate the benzamide's electronic character and hydrogen-bonding capacity, potentially altering InhA binding affinity relative to the unsubstituted or halogenated phenyl analogs. However, no direct enzyme inhibition data exist for the target compound, and procurement decisions must rely on this comparative SAR context [2].

Enzyme Inhibition Enoyl-ACP Reductase Brenda Enzyme Database

Recommended Application Scenarios for 4,5-Dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide


Antitubercular Lead Optimization: SAR Expansion at the Benzamide 4,5-Position

The target compound is positioned as a candidate for hit-to-lead optimization in antitubercular drug discovery programs targeting InhA. Prior work has established that the pyrrolyl benzamide class yields compounds with MIC values of 1.6 µg/mL against M. tuberculosis H37Rv, with five compounds directly inhibiting InhA [1]. The 4,5-dimethoxy substitution pattern of the target compound represents an untested electronic environment on the benzamide ring, contrasting with the halogenated phenyl and 2,5-dimethylpyrrole analogs cataloged in BRENDA [2]. Procurement of this compound enables systematic exploration of how electron-donating methoxy groups influence InhA binding affinity, paving the way for rational potency improvement beyond the 1.6 µg/mL class benchmark.

Neurological Disorder Phenotypic Screening: P2X3 Receptor Pathway Evaluation

The compound's structural conformance to the Bayer 1,3-thiazol-2-yl benzamide Markush formula—explicitly claimed for neurogenic disorder treatment and nerve fiber sensitization [3]—supports its deployment in phenotypic assays measuring P2X3 receptor-mediated ATP signaling. Unlike pyrrolyl-thiazole derivatives optimized for CB1 receptor antagonism in metabolic indications [4], this compound's substitution pattern is architecturally aligned with the Bayer neurological patent family. Use in bladder dysfunction or neuropathic pain models may reveal target engagement profiles distinct from those of metabolic-targeted analogs.

Computational Chemistry and Pharmacophore Modeling: Docking Against Enoyl-ACP Reductase

Given the established pharmacophore model for InhA inhibition developed by Joshi et al., which highlights the importance of H-bonding interactions with Tyr158 and the NAD+ cofactor [1], the target compound serves as a computational probe for docking studies. Its 4,5-dimethoxy substitution introduces additional oxygen atoms capable of hydrogen bonding, potentially recapitulating or improving upon the interactions observed for the lead compound 3b in the pyrrolyl benzamide series [1]. Unlike the free carboxylic acid analog (CAS 55540-38-0) which lacks the thiazole amide , this compound incorporates the full pharmacophore required for InhA active site engagement.

Chemical Biology Tool Compound: Profiling Kinase and PDE Selectivity Panels

The thiazol-2-yl benzamide scaffold has been implicated in kinase inhibition (including Chk1 and Jak family kinases) and PDE4 isozyme modulation [5][6]. The target compound's unique combination of 4,5-dimethoxy substitution and N-pyrrolyl ring makes it a valuable tool for selectivity profiling across kinase and phosphodiesterase panels. Procurement as a screening compound allows determination of whether the dimethoxy substitution pattern confers selectivity advantages over unsubstituted or monomethoxy analogs within these target classes.

Quote Request

Request a Quote for 4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.